molecular formula C17H17N3O4 B4516715 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B4516715
M. Wt: 327.33 g/mol
InChI Key: SCYGYNRISUMNBI-UHFFFAOYSA-N
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Description

This compound features a coumarin (chromen-2-one) core substituted with a 7-methoxy and 4-methyl group, linked via an acetamide bridge to a 1-methyl-1H-pyrazol-4-yl moiety. Coumarin derivatives are renowned for diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .

Properties

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-10-13-5-4-12(23-3)6-15(13)24-17(22)14(10)7-16(21)19-11-8-18-20(2)9-11/h4-6,8-9H,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYGYNRISUMNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic derivative that combines a coumarin moiety with a pyrazole group. This hybrid structure is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound's molecular formula is C21H22N2O4C_{21}H_{22}N_2O_4. It features a coumarin backbone, which is known for various pharmacological properties, linked to a pyrazole substituent that may enhance its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives containing coumarin and pyrazole structures may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, including multidrug-resistant bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

The anticancer activity of the compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies have utilized human lung adenocarcinoma (A549) cell lines to evaluate cytotoxicity and anticancer efficacy.

Case Study: A549 Cell Line

In vitro assays conducted on the A549 cell line demonstrated that the compound significantly reduced cell viability at concentrations as low as 100 µM. Comparative studies with standard chemotherapeutics like cisplatin revealed that while the compound exhibited lower potency, it still showed promise as a potential anticancer agent.

CompoundConcentration (µM)Viability (%)
Test Compound10072
Cisplatin1050

Spectrum of Activity

The antimicrobial efficacy of the compound was assessed against various strains, including Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against multidrug-resistant Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound against selected bacterial strains were determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli32
Streptococcus pneumoniae16

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications to the coumarin and pyrazole moieties can significantly influence biological activity. For instance, substituents on the pyrazole ring have been shown to enhance both anticancer and antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide-pyrazole and coumarin derivatives, emphasizing substituent effects on physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/R-Groups Bioactivity/Notes Reference
Target Compound Coumarin + acetamide-pyrazole 7-OCH₃, 4-CH₃ (coumarin); 1-CH₃ (pyrazole) Potential antimicrobial/antifungal (inferred from pyrazole-coumarin hybrids)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide 5-Cl, 3-CH₃; phenyl/cyano substituents Synthetic yield: 68%; mp: 133–135°C; no explicit bioactivity reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole-acetamide 4-NO₂-phenyl; 1,5-CH₃ Antimicrobial activity; crystal structure shows twisted aryl rings
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide 2,4-Cl₂-phenyl; 1,5-CH₃ Antifungal activity; dihedral angles affect molecular packing
N-(4-Fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide (B3) Spiro-indene + acetamide-pyrazole 4-F-benzyl; 1-CH₃ (pyrazole) Investigated for CNS disorders; spirocyclic framework enhances metabolic stability

Key Observations

Structural Flexibility vs. The acetamide linker in the target compound allows conformational flexibility, unlike rigid carboxamides (e.g., 3a ), which may affect solubility and target engagement .

The target compound’s 7-OCH₃ group is electron-donating, which may modulate reactivity or binding affinity.

Synthetic Accessibility :

  • The target compound can likely be synthesized via EDCI/HOBt-mediated coupling (as in ), reacting a coumarin-3-acetic acid derivative with 1-methyl-1H-pyrazol-4-amine.

Biological Implications :

  • Pyrazole-acetamide derivatives consistently show antimicrobial and antifungal activities (e.g., ). The coumarin moiety may synergize these effects or introduce additional mechanisms (e.g., anticoagulation).

Research Findings and Data

  • Thermal Stability : The target compound’s melting point is expected to be >150°C (based on analogs like 3d, mp: 181–183°C ), indicating moderate thermal stability.
  • Spectroscopic Data : Anticipated ¹H-NMR signals include a singlet for the coumarin 4-CH₃ (~2.4 ppm) and pyrazole 1-CH₃ (~3.8 ppm), with aromatic protons in 7–8 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

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